molecular formula C10H12N2O2 B1393420 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1086374-86-8

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1393420
CAS No.: 1086374-86-8
M. Wt: 192.21 g/mol
InChI Key: UKZLMGGDGNECGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-3-carboxylic acid and a suitable amine can yield the desired product through a cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused pyridine and pyrrolidine rings, which provide distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and specific binding capabilities, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLMGGDGNECGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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